2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo-
Overview
Description
2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- typically involves the reaction of benzopyran derivatives with diethylamine and appropriate carboxylating agents. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods prioritize efficiency and yield, utilizing optimized reaction conditions and catalysts to produce the compound in significant quantities. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include hydroxy derivatives, oxo derivatives, and substituted benzopyran compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe for imaging biological systems.
Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
- 2H-1-Benzopyran-2-one
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- is unique due to its specific diethyl substitution at the carboxamide group. This structural feature imparts distinct chemical properties and biological activities, making it particularly useful in various applications .
Properties
IUPAC Name |
N,N-diethyl-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15(4-2)13(16)11-9-10-7-5-6-8-12(10)18-14(11)17/h5-9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHKPWRAFNUESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171156 | |
Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18144-62-2 | |
Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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